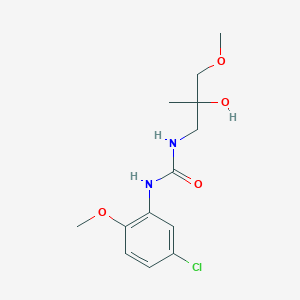
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea" is a urea derivative, which is a class of compounds known for their wide range of applications, including medicinal chemistry. Urea derivatives are often synthesized for their potential biological activities, such as anticancer properties, as seen in the synthesis of 1-aryl-3-(2-chloroethyl) ureas, which have shown cytotoxicity against human adenocarcinoma cells .
Synthesis Analysis
The synthesis of urea derivatives can involve various methods, including nucleophilic and electrophilic substitution reactions, as well as oxidation steps. For example, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was synthesized through a two-step substitution and one-step oxidation process . Although the specific synthesis route for "1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea" is not detailed in the provided papers, similar synthetic strategies could be employed, considering the structural similarities with other urea derivatives.
Molecular Structure Analysis
The molecular structure of urea derivatives can be characterized using various spectroscopic techniques, such as FT-IR, NMR, and MS, as well as single-crystal X-ray diffraction . These methods help in identifying functional groups, confirming molecular conformation, and understanding the crystal system of the compound. For instance, the title compound in paper has a dihedral angle of 35.6° between the phenyl ring and the urea group, indicating the spatial arrangement of these moieties.
Chemical Reactions Analysis
Urea derivatives can participate in a range of chemical reactions, including the formation of hydrogen bonds, which are crucial for the stability and self-assembly of the molecules in the crystal lattice. The compound "1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea" forms intermolecular N—H⋯O and O—H⋯O hydrogen bonds, leading to a two-dimensional array in the crystal structure . These interactions are significant as they can influence the physical properties and reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be influenced by their molecular structure and intermolecular interactions. For example, the refractive index, crystal system, and space group are important physical properties that can be determined through experimental techniques such as X-ray diffraction and Brewster's angle method . The second harmonic generation (SHG) efficiency is another property that can be measured to assess the nonlinear optical (NLO) potential of the compound . These properties are essential for the application of urea derivatives in various fields, including materials science and pharmaceuticals.
科学的研究の応用
Photodegradation and Hydrolysis Studies
Photodegradation and hydrolysis studies have been conducted on various substituted ureas and organophosphorous insecticides, providing insights into their stability and degradation pathways in environmental contexts. For example, investigations into substituted ureas like monolinuron and linuron have revealed their photodegradation behaviors and resistance to hydrolysis under different pH conditions, shedding light on the persistence and fate of such compounds in aquatic environments (Gatidou & Iatrou, 2011).
Stability and Decomposition Analysis
The stability and decomposition mechanisms of certain urea derivatives, such as chlormerodrin, have been explored through studies examining the factors that influence their breakdown in aqueous solutions. These studies contribute to understanding the chemical stability and potential environmental impacts of urea-based compounds (Cree, 1971).
Synthesis and Antimicrobial Evaluation
Research into the synthesis and characterization of novel urea derivatives has led to the development of compounds with potential antimicrobial applications. For instance, novel imidazole ureas containing dioxaphospholanes have been synthesized and evaluated for their antimicrobial properties, highlighting the versatility of urea derivatives in pharmaceutical and chemical research (Rani et al., 2014).
Polymerization Initiators
Urea derivatives have been utilized as thermal latent initiators in the ring-opening polymerization of epoxides, demonstrating their utility in polymer science. The study of N-aryl-N′-pyridyl ureas and their impact on the polymerization process illustrates the application of urea compounds in the development of new materials and polymerization techniques (Makiuchi et al., 2015).
Translation Initiation Inhibition
Urea derivatives have shown potential as anti-cancer agents through their ability to inhibit translation initiation. The exploration of symmetrical and non-symmetrical N,N'-diarylureas has revealed their potential in reducing cancer cell proliferation, offering new avenues for cancer treatment research (Denoyelle et al., 2012).
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4/c1-13(18,8-19-2)7-15-12(17)16-10-6-9(14)4-5-11(10)20-3/h4-6,18H,7-8H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEIFSIBIHSJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=CC(=C1)Cl)OC)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

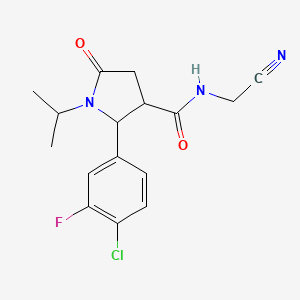
![1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2553768.png)
![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)
![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2553771.png)
![N~4~-(4-ethoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2553772.png)
![(4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2553775.png)

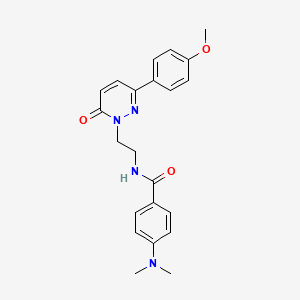

![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)
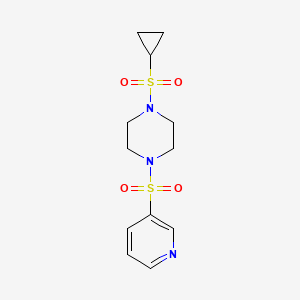
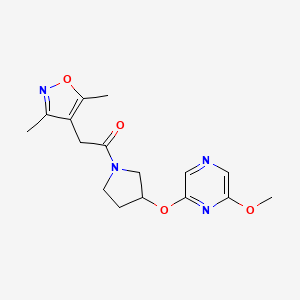
![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2553788.png)